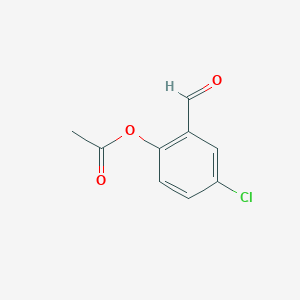

4-Chloro-2-formylphenyl acetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60315-73-3 |

|---|---|

Molecular Formula |

C9H7ClO3 |

Molecular Weight |

198.60 g/mol |

IUPAC Name |

(4-chloro-2-formylphenyl) acetate |

InChI |

InChI=1S/C9H7ClO3/c1-6(12)13-9-3-2-8(10)4-7(9)5-11/h2-5H,1H3 |

InChI Key |

KXWQJKOWGGPRQB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)Cl)C=O |

Origin of Product |

United States |

Reactivity and Advanced Chemical Transformations of 4 Chloro 2 Formylphenyl Acetate

Aldehyde Group Reactivity and Derivatives

The aldehyde group in 4-Chloro-2-formylphenyl acetate (B1210297) is a primary site for nucleophilic addition and condensation reactions, enabling the synthesis of a diverse array of derivatives.

Condensation Reactions for Imine and Schiff Base Formation

The aldehyde functional group of 4-Chloro-2-formylphenyl acetate readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. wjpsonline.com This reaction is a cornerstone of synthetic chemistry, often catalyzed by acid or base, or even proceeding under neutral conditions, sometimes with the aid of microwave irradiation for enhanced reaction rates. wjpsonline.comorganic-chemistry.org The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of an imine. nih.gov

The stability of the resulting Schiff base is influenced by the nature of the substituent on the nitrogen atom; aryl-substituted imines tend to be more stable than their alkyl-substituted counterparts due to conjugation. wjpsonline.com These reactions are crucial for the synthesis of various biologically active compounds and ligands for metal complexes. wjpsonline.comresearchgate.net

Table 1: Examples of Schiff Base Formation with Aromatic Aldehydes

| Aldehyde Reactant | Amine Reactant | Catalyst/Conditions | Product Type |

|---|---|---|---|

| This compound | Primary Alkyl/Aryl Amine | Acid or Base Catalyst | N-substituted Imine |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine (B6355638)/Ethanol | Enone (Charge Transfer Complex) wikipedia.org |

Aldol-Type Condensations and Related Carbonyl Additions

The aldehyde group of this compound can participate in aldol-type condensation reactions, which are fundamental carbon-carbon bond-forming reactions. masterorganicchemistry.compressbooks.pub In these reactions, the aldehyde serves as an electrophile that reacts with an enolate or another nucleophilic carbon species. pdx.edu

A prominent example is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base catalyst like piperidine or ammonia. mychemblog.compurechemistry.orgthermofisher.com This reaction typically leads to the formation of an α,β-unsaturated product after dehydration. wikipedia.orgalfa-chemistry.com The reaction proceeds through a nucleophilic addition followed by the elimination of a water molecule. alfa-chemistry.com The use of a strong base is generally avoided to prevent the self-condensation of the aldehyde. wikipedia.org

Table 2: Knoevenagel Condensation Reactants and Catalysts

| Aldehyde | Active Methylene Compound | Catalyst |

|---|---|---|

| This compound | Diethyl malonate, Malonodinitrile, Ethyl acetoacetate | Piperidine, Ammonium (B1175870) acetate |

| Benzaldehyde (B42025) | Ethyl acetoacetate | Piperidine thermofisher.com |

Esterification of Carboxylic Acid Analogs

The aldehyde group of this compound can be oxidized to a carboxylic acid, forming its corresponding carboxylic acid analog, 2-acetoxy-5-chlorobenzoic acid. This transformation sets the stage for subsequent esterification reactions.

The Fischer esterification is a classic method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process. To drive the reaction toward the ester product, an excess of the alcohol is typically used, and the water formed during the reaction is often removed, for instance, by azeotropic distillation with a Dean-Stark apparatus. masterorganicchemistry.com This two-step sequence—oxidation followed by esterification—provides a pathway to a variety of ester derivatives from the parent aldehyde.

Acetate Moiety Chemical Behavior

The acetate group in this compound also exhibits characteristic reactivity, primarily through hydrolysis and potential involvement in cyclization reactions.

Hydrolysis-Based Transformations

The acetate ester group can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding phenol (B47542), 5-chloro-2-hydroxybenzaldehyde. nih.govsigmaaldrich.combldpharm.com This transformation is essentially the reverse of the esterification process. Basic hydrolysis, often referred to as saponification, is typically irreversible as the resulting phenoxide ion is deprotonated under the reaction conditions. Acid-catalyzed hydrolysis is an equilibrium-controlled process. masterorganicchemistry.com The resulting 5-chloro-2-hydroxybenzaldehyde is a valuable intermediate in its own right, often used in the synthesis of pharmaceuticals and other complex organic molecules.

Role in Intramolecular Cyclizations (e.g., enol acetate intermediates)

The acetate group, in conjunction with the ortho-formyl group, can play a role in intramolecular cyclization reactions, leading to the formation of heterocyclic systems. While direct examples for this compound are specific to patented synthesis routes, the general reactivity pattern is observed in similar ortho-acylphenyl acetates. For instance, treatment of 2-formylphenyl acetate with ethylene (B1197577) glycol in the presence of an acid catalyst can lead to the formation of a 1,3-dioxolane, which can then participate in further cyclization reactions.

In reactions like the Vilsmeier-Haack reaction on substituted 2-hydroxyacetophenones, double formylation followed by cyclo-addition and dehydration can lead to the formation of 3-formylchromones. scispace.com While not a direct reaction of the pre-formed acetate, this illustrates how the underlying phenolic oxygen (masked as the acetate) can participate in the formation of fused heterocyclic rings. These types of cyclizations are crucial in the synthesis of a wide variety of natural products and biologically active molecules. scispace.comclockss.orgamazonaws.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-chloro-2-hydroxybenzaldehyde |

| 2-acetoxy-5-chlorobenzoic acid |

| Acetic acid |

| Acetic anhydride (B1165640) |

| Acetyl coA |

| Acetylacetone |

| Acrolein |

| Acrylamide |

| Amines |

| Ammonia |

| Benzaldehyde |

| Benzene (B151609) |

| Benzimidazoles |

| Butyraldehyde |

| Carbon disulfide |

| Chloroform |

| Cinnamic acid |

| Coumarin |

| Cyanoacetic acid |

| Diethylamine |

| Diethyl malonate |

| Dioxane |

| Ethanol |

| Ethylene glycol |

| Ethyl acetoacetate |

| Ethyl benzoylacetate |

| Formaldehyde |

| Formic acid |

| Glycerol |

| Hydrochloric acid |

| Ketones |

| Malonic acid |

| Malonodinitrile |

| Methanol |

| Methyl coumalate |

| Nitromethane |

| Oleic acid |

| Palmitic acid |

| Perchloric acid |

| Phenol |

| Piperidine |

| Pyridine (B92270) |

| Pyrrolidine |

| Quinine |

| Stearic acid |

| Sulfuric acid |

| Thiobarbituric acid |

| Toluene |

| Tosic acid |

| Triphenylphosphine |

Aromatic Ring Participation in Cross-Coupling Reactions

The halogenated aromatic ring of this compound is a key structural feature that allows for its participation in various cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular architectures. The reactivity of the chloro-substituent, while traditionally less reactive than bromo or iodo analogs, can be effectively harnessed using specialized catalytic systems.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki reactions with boronic acid analogs)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. wikipedia.org This reaction typically involves the coupling of an organohalide with an organoboron species, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For a substrate like this compound, the chloro group serves as the electrophilic partner for the coupling.

The general mechanism for the Suzuki reaction proceeds through a catalytic cycle involving the palladium catalyst. wikipedia.org

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate. The activation of aryl chlorides, which are generally less reactive than aryl bromides or iodides, often requires the use of electron-rich and sterically hindered phosphine (B1218219) ligands on the palladium catalyst. organic-chemistry.orgsciforum.net

Transmetalation : The organoboron reagent (R-BY₂) is activated by a base to form a more nucleophilic borate (B1201080) complex. This complex then transfers its organic group (R) to the palladium center, displacing the halide and forming a new organopalladium(II) species. wikipedia.org

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the final C-C bond of the product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

The selection of the catalyst, ligand, base, and solvent is critical for achieving high efficiency, particularly when using less reactive aryl chlorides. sciforum.net Systems based on palladium acetate (Pd(OAc)₂) or preformed palladacycles combined with bulky phosphine ligands like tricyclohexylphosphine (B42057) (PCy₃) or XPhos have proven effective for these challenging couplings. organic-chemistry.orgcommonorganicchemistry.com

Table 1: Typical Components for Suzuki-Miyaura Coupling of Aryl Chlorides

| Component | Example | Role in Reaction | Citation |

|---|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. | organic-chemistry.orgcommonorganicchemistry.com |

| Ligand | Tricyclohexylphosphine (PCy₃), XPhos | Stabilizes the palladium center and facilitates the oxidative addition to the C-Cl bond. | organic-chemistry.orgcommonorganicchemistry.com |

| Boron Source | Phenylboronic acid, Alkylboronic esters | Provides the nucleophilic carbon partner for the coupling. | wikipedia.orgorganic-chemistry.org |

| Base | K₃PO₄, K₂CO₃, KOAc | Activates the organoboron species for transmetalation. | commonorganicchemistry.commdpi.com |

Copper-Mediated Functionalizations (by analogy)

By analogy to the well-established palladium-catalyzed reactions, the chloro-substituent on this compound can also be a handle for copper-mediated or copper-catalyzed cross-coupling reactions. These methods are particularly valuable for forming carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds, in transformations like the Ullmann condensation.

While these reactions often require higher temperatures and stoichiometric amounts of copper compared to their palladium-catalyzed counterparts, modern advancements have led to catalytic versions with improved conditions. In a typical copper-mediated amination, the aryl chloride would react with an amine in the presence of a copper(I) salt (e.g., CuI) and a base. The reaction proceeds through a proposed mechanism involving oxidative addition of the copper to the C-Cl bond, followed by coordination of the nucleophile and subsequent reductive elimination. The presence of the ortho-formyl and acetate groups could influence the electronic properties and steric environment of the reaction center, potentially requiring specific ligand optimization for the copper catalyst.

Table 2: Hypothetical Copper-Mediated Transformations of this compound

| Reaction Type | Nucleophile | Potential Product |

|---|---|---|

| Amination (Ullmann) | Aniline | 2-Formyl-4-(phenylamino)phenyl acetate |

| Etherification | Sodium methoxide | 2-Formyl-4-methoxyphenyl acetate |

Cascade and Annulation Reactions

The bifunctional nature of this compound, possessing both an aldehyde and an acetate group on the aromatic ring, makes it an ideal substrate for cascade and annulation reactions. These processes allow for the rapid construction of complex heterocyclic scaffolds from simple starting materials in a single synthetic operation.

Mannich-Initiated Cascade Reactions in Heterocycle Synthesis

Research has demonstrated that 2-formylphenyl acetate and its substituted analogs can undergo a catalyst-free, one-pot cascade reaction with diamines to produce polycyclic δ-lactams. nih.govnih.gov This transformation is a powerful method for building fused heterocyclic systems, which are common cores in natural products and pharmaceuticals. nih.govscilit.com The reaction involving this compound would proceed via an aza-Mannich/lactamization sequence.

The proposed mechanism initiates with the reaction between the aldehyde group of this compound and a primary amine of a suitable diamine to form an imine intermediate. nih.gov This is followed by a spontaneous, intramolecular aza-Mannich reaction, where the second amine group of the diamine attacks the electrophilic imine carbon, leading to the formation of a new ring. nih.gov The cascade concludes with an intramolecular lactamization, where the newly formed secondary amine attacks the carbonyl of the acetate group, closing a second ring to yield the final polycyclic δ-lactam product. nih.govnih.gov This reaction is noted to work well with substituted 2-formylphenyl acetates. nih.gov

Intramolecular Oxidative Cyclizations (e.g., to benzoxazinones)

The aldehyde functionality of the title compound can participate in intramolecular cyclizations to form heterocyclic structures like benzoxazinones. While direct cyclization of this compound is not typical, a closely related derivative, such as an N-(4-chloro-2-formylphenyl)amide, can undergo this transformation. Research has shown that N-(2-formylphenyl)amides can be converted into 4H-3,1-benzoxazin-4-ones through an intramolecular oxidative cyclization. researchgate.net

This process involves the formation of a C-O bond between the aldehyde carbon and the oxygen of the amide group. researchgate.net The reaction is facilitated by an oxidant, such as tert-butyl hydroperoxide (TBHP), and a catalyst, like cobalt(II) chloride (CoCl₂), under mild conditions. researchgate.net This strategy highlights the synthetic potential of the 2-formylphenyl scaffold in constructing oxygen-containing heterocycles.

Table 3: Intramolecular Oxidative Cyclization to a Benzoxazinone (B8607429) Skeleton

| Starting Material Derivative | Reagents | Product Type | Citation |

|---|

SN2-Initiated Lactamization Sequences

The final step in the Mannich-initiated cascade described in section 3.4.1 is a lactamization sequence that relies on an intramolecular nucleophilic substitution. nih.govnih.gov This key ring-forming step showcases the reactivity of the acetate group as a leaving group in the presence of a suitably positioned internal nucleophile.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, including "4-Chloro-2-formylphenyl acetate". This non-destructive technique provides detailed information about the carbon-hydrogen framework of the molecule.

One-dimensional (1D) NMR, encompassing both proton (¹H) and carbon-13 (¹³C) NMR, offers the initial and fundamental data for structural assignment. In the ¹H NMR spectrum of a related compound, 4-formylphenyl 4-chlorobenzoate, distinct signals corresponding to the different types of protons in the molecule are observed. For "4-Chloro-2-formylphenyl acetate (B1210297)," specific chemical shifts would be expected for the aldehydic proton, the aromatic protons, and the methyl protons of the acetate group.

Similarly, the ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assembling the complete molecular structure. HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range couplings between carbons and protons (typically over two to three bonds). These correlations are crucial for unambiguously assigning the positions of substituents on the aromatic ring and confirming the connectivity of the acetate and formyl groups. For instance, an HMBC correlation between the aldehydic proton and the carbon atom of the C-Cl bond would confirm their ortho-para relationship.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehydic Proton (CHO) | 9.5 - 10.5 | 185 - 195 |

| Aromatic Protons (Ar-H) | 7.0 - 8.0 | 120 - 150 |

| Acetate Methyl Protons (CH₃) | 2.0 - 2.5 | 20 - 30 |

| Acetate Carbonyl Carbon (C=O) | - | 165 - 175 |

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

While "this compound" itself is not chiral, it can be reacted with a chiral derivatizing agent to form diastereomers. The assessment of diastereomeric purity can then be effectively carried out using NMR spectroscopy. This is particularly relevant in scenarios where the aldehyde functionality is a precursor to a chiral center in a subsequent synthetic step.

The reaction of the aldehyde group with a chiral amine, for example, would yield diastereomeric imines. The resulting diastereomers are chemically distinct and will exhibit different NMR spectra. By analyzing the integration of specific, well-resolved signals in the ¹H or ¹⁹F NMR spectrum, the ratio of the diastereomers can be determined, which directly corresponds to the enantiomeric excess of the chiral derivatizing agent or can be used to assess the stereoselectivity of a reaction. The use of chiral derivatizing agents like (-)-ephedrine to form oxazolidines with aldehydes is a well-established method for determining enantiomeric excess via NMR.

Mass Spectrometry for Precise Molecular Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for gaining insights into its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of "this compound". The calculated monoisotopic mass of the related compound N-(4-chloro-2-formylphenyl)acetamide (C9H8ClNO2) is 197.0243562. For "this compound" (C9H7ClO3), a similarly precise theoretical mass can be calculated and compared with the experimentally determined value from HRMS to confirm its elemental composition.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This method is exceptionally sensitive and selective, making it ideal for purity profiling and the detection of trace-level impurities in a sample of "this compound". The LC system separates the parent compound from any impurities, and the mass spectrometer then provides mass information for each separated component. By comparing the mass spectra of the impurities to known compounds or by using fragmentation patterns (MS/MS), the identity of these impurities can often be elucidated. This is crucial for quality control and ensuring the integrity of the compound for its intended use.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the carbonyl groups of the aldehyde and the ester, as well as C-O and C-Cl stretching vibrations.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While also probing vibrational modes, the selection rules for Raman and IR are different, meaning some vibrations may be active in one technique but not the other. This can provide additional structural information.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde C=O | Stretch | 1690 - 1740 |

| Ester C=O | Stretch | 1735 - 1750 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O (Ester) | Stretch | 1000 - 1300 |

| C-Cl | Stretch | 600 - 800 |

Analysis of Characteristic Functional Group Stretches and Bends

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups within the "this compound" molecule. The distinct vibrational modes, corresponding to the stretching and bending of specific bonds, provide a molecular fingerprint.

Key functional groups expected to exhibit characteristic absorption or scattering bands include the formyl (aldehyde), acetate, and the chloro-substituted aromatic ring. The carbonyl (C=O) stretching vibrations are particularly informative. For the formyl group, a strong C=O stretching band is anticipated in the region of 1700-1730 cm⁻¹. The acetate group also possesses a carbonyl bond, which is expected to absorb at a higher frequency, typically in the 1760-1800 cm⁻¹ range, due to the electron-withdrawing effect of the adjacent oxygen atom.

The C-H stretching vibration of the aldehyde group is another key diagnostic feature, typically appearing as a weak to medium intensity band between 2700 and 2900 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-Cl stretching vibration will be observed at lower wavenumbers, generally in the 800-600 cm⁻¹ region. The acetate group will also display characteristic C-O stretching vibrations.

A detailed analysis of the IR and Raman spectra would involve the assignment of these and other observed bands to specific vibrational modes, providing a complete picture of the molecular structure.

Comparison of Experimental and Theoretically Predicted Spectra

To gain a more profound understanding of the vibrational modes and to confirm the experimental assignments, a comparison with theoretically predicted spectra is invaluable. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to compute the vibrational frequencies of "this compound."

These calculations provide a set of theoretical vibrational frequencies and their corresponding intensities for both IR and Raman spectra. By comparing the calculated spectrum with the experimental data, a more accurate and detailed assignment of the vibrational bands can be achieved. Discrepancies between the experimental and theoretical spectra can often be reconciled by applying a scaling factor to the calculated frequencies, which accounts for the approximations inherent in the theoretical methods and the influence of the solid-state environment in experimental measurements. This comparative approach provides a high degree of confidence in the structural characterization of the molecule.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

While spectroscopic methods provide valuable information about functional groups and connectivity, X-ray crystallography offers the most definitive and detailed picture of the molecule's three-dimensional structure in the solid state.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This analysis of intermolecular interactions and crystal packing is crucial for understanding the solid-state properties of the compound. Various non-covalent interactions, such as hydrogen bonds (if present), dipole-dipole interactions, and van der Waals forces, dictate how the molecules pack together. In the case of "this compound," interactions involving the chlorine atom, the carbonyl oxygen atoms of the formyl and acetate groups, and the aromatic ring system would be of primary interest. Understanding these interactions provides insight into the stability of the crystal structure and can influence physical properties such as melting point and solubility.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For "this compound," the presence of the aromatic ring and the carbonyl groups suggests that π → π* and n → π* transitions will be the most prominent features in the UV-Vis spectrum.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying medium-sized organic molecules like 4-Chloro-2-formylphenyl acetate (B1210297). Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a robust description of the electron distribution.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For 4-Chloro-2-formylphenyl acetate, this involves finding the minimum energy conformation of the phenyl ring and its substituents—the chloro, formyl (aldehyde), and acetate groups.

The planarity of the benzene (B151609) ring is a dominant feature. However, the rotational freedom of the acetate and formyl groups gives rise to a complex conformational landscape. The orientation of the formyl group (C-C-H=O dihedral angle) and the acetate group (C-O-C=O dihedral angle) relative to the ring are the primary degrees of freedom. DFT calculations can map this potential energy surface to identify the global minimum energy conformer and other low-energy isomers. The most stable conformer is expected to have the formyl group's carbonyl oriented to minimize steric hindrance with the adjacent acetate group, while electronic effects like dipole-dipole interactions also play a crucial role.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative) This table presents typical bond lengths and angles that would be determined through DFT calculations for a molecule of this type. Actual values would require a specific calculation to be performed.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-Cl | ~1.74 |

| C=O (formyl) | ~1.22 | |

| C=O (acetate) | ~1.21 | |

| C-O (ester) | ~1.36 | |

| Bond Angles (°) | C-C-Cl | ~119 |

| C-C-C (formyl) | ~121 | |

| O-C-C (ester) | ~111 | |

| Dihedral Angles (°) | C-C-C=O (formyl) | ~0 or ~180 |

| C-O-C=O (acetate) | ~0 or ~180 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as the primary electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) is the primary electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atoms of the acetate group. The LUMO, conversely, would likely be centered on the electron-withdrawing formyl group and the C=O bond of the acetate. A smaller HOMO-LUMO gap suggests higher reactivity, indicating that the molecule can be more easily excited electronically. The presence of the electronegative chlorine atom and the electron-withdrawing formyl and acetate groups would significantly influence these energy levels compared to unsubstituted benzene.

Table 2: Predicted Frontier Orbital Energies (Illustrative) These values are representative for similar aromatic compounds and would be quantified by a DFT calculation.

| Orbital | Energy (eV) | Description |

| HOMO | ~ -6.5 | π-orbitals of the phenyl ring and p-orbitals of oxygen |

| LUMO | ~ -1.8 | π*-orbitals of the formyl and acetate carbonyls |

| HOMO-LUMO Gap | ~ 4.7 | Indicator of chemical reactivity and stability |

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of Lewis-like structures (bonds and lone pairs). It is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization.

In this compound, NBO analysis can reveal the delocalization of electron density from the oxygen lone pairs of the acetate group into the π* orbitals of the adjacent carbonyl and the phenyl ring. Similarly, it can describe the interaction between the lone pairs on the chlorine atom and the ring's π system. These donor-acceptor interactions are quantified by second-order perturbation theory, with higher energy values indicating stronger interactions and greater molecular stability.

The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential on the molecule's electron density surface. It provides an intuitive visualization of the charge distribution and is an excellent tool for predicting sites of electrophilic and nucleophilic attack.

For this compound, the MEP surface would show regions of negative potential (typically colored red) around the electronegative oxygen atoms of the formyl and acetate carbonyls, indicating their susceptibility to electrophilic attack. The region around the acidic hydrogen atoms of the methyl group and the formyl proton would show positive potential (blue), marking them as sites for nucleophilic interaction. The chlorine atom would also exhibit negative potential, while the aromatic protons would be slightly positive.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, providing a powerful complement to experimental data for structure elucidation.

DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. Theoretical NMR shifts are calculated by determining the magnetic shielding tensors for each nucleus. These values, when referenced against a standard like Tetramethylsilane (TMS), provide predicted chemical shifts that can be directly compared to experimental spectra.

Similarly, by calculating the second derivatives of the energy with respect to atomic positions, one can determine the harmonic vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the molecule's bonds and are observed as absorption bands in an IR spectrum. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Table 3: Predicted Vibrational Frequencies (Illustrative) This table shows representative predicted frequencies for key functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O (formyl) | Stretching | ~1710 |

| C=O (acetate) | Stretching | ~1765 |

| C-Cl | Stretching | ~750 |

| C-H (aromatic) | Stretching | ~3050-3100 |

| C-O (ester) | Stretching | ~1200-1250 |

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical switching, data storage, and frequency conversion. The NLO response of a molecule is governed by its molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT), which is a key determinant of NLO properties.

In this compound, the phenyl ring acts as the π-conjugated bridge. The formyl group (-CHO) is a well-known electron-withdrawing group, while the chloro (-Cl) and acetate (-OCOCH₃) groups also exhibit electron-withdrawing characteristics through inductive and resonance effects. The interplay of these substituents on the benzene ring is expected to induce a significant dipole moment and enhance the molecular polarizability and hyperpolarizability, which are crucial parameters for NLO activity.

Computational methods, such as Density Functional Theory (DFT), are commonly employed to predict NLO properties. researchgate.netnih.gov For instance, calculations on similar benzaldehyde (B42025) derivatives have shown that the nature and position of substituents dramatically influence the first hyperpolarizability (β), a measure of the second-order NLO response. nih.govnih.gov While direct experimental or computational data for this compound is scarce, theoretical calculations would likely involve optimizing the molecular geometry and then computing the electric dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) using a suitable level of theory and basis set, such as B3LYP/6-311++G(d,p). researchgate.net

A hypothetical data table for the predicted NLO properties of this compound, based on typical values for similar aromatic aldehydes, is presented below.

| Parameter | Predicted Value | Unit |

| Dipole Moment (μ) | 2.5 - 4.0 | Debye |

| Mean Polarizability (α) | 150 - 200 | a.u. |

| First Hyperpolarizability (β) | 50 - 150 | x 10⁻³⁰ esu |

Note: These are estimated values based on trends observed in related compounds and are not from direct calculations on this compound.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a powerful lens through which to study reaction mechanisms, offering insights into transition states, intermediates, and reaction energy profiles. For this compound, several reaction types could be investigated computationally, including nucleophilic addition to the formyl group and hydrolysis of the ester.

The formyl group is a primary site for nucleophilic attack. Quantum chemical calculations can model the reaction pathway of, for example, the addition of a nucleophile to the carbonyl carbon. nih.gov By mapping the potential energy surface, the transition state structure for such a reaction can be identified, and the activation energy can be calculated. nih.gov This information is vital for understanding the reactivity of the aldehyde functionality in this molecule.

Similarly, the hydrolysis of the acetate group is another important reaction. Theoretical studies can elucidate the mechanism, which could proceed via a tetrahedral intermediate. Computational methods can determine the energy barriers for the acid- or base-catalyzed hydrolysis, providing a detailed understanding of the ester's stability.

A general representation of a computational investigation into the nucleophilic addition to the formyl group would involve the following steps:

Optimization of the ground state geometries of the reactants (this compound and the nucleophile).

Location of the transition state structure for the nucleophilic attack on the carbonyl carbon.

Calculation of the vibrational frequencies to confirm the transition state (one imaginary frequency) and the ground states (all real frequencies).

Intrinsic Reaction Coordinate (IRC) calculations to connect the transition state to the reactants and the intermediate product. nih.gov

Calculation of the reaction energy and the activation energy barrier.

Quantum Chemical Descriptors for Reactivity and Stability

Quantum chemical descriptors derived from DFT calculations serve as powerful tools for predicting the reactivity and stability of molecules. acs.org Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and various electronic properties derived from these.

Other important reactivity descriptors that can be calculated include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = χ² / 2η).

A hypothetical table of quantum chemical descriptors for this compound is provided below, based on general expectations for similar molecules.

| Descriptor | Predicted Value (eV) |

| EHOMO | -7.0 to -8.0 |

| ELUMO | -2.0 to -3.0 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

| Ionization Potential (I) | 7.0 to 8.0 |

| Electron Affinity (A) | 2.0 to 3.0 |

| Electronegativity (χ) | 4.5 to 5.5 |

| Chemical Hardness (η) | 2.0 to 2.5 |

Note: These values are estimations and would require specific DFT calculations for confirmation.

The molecular electrostatic potential (MEP) surface is another valuable tool. It maps the electrostatic potential onto the electron density surface of the molecule, visually indicating the regions of positive and negative potential. For this compound, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen of the formyl group and the acetate group, indicating susceptibility to electrophilic attack. Conversely, regions of positive potential would be expected around the hydrogen atoms.

Applications of 4 Chloro 2 Formylphenyl Acetate in Organic Synthesis and Materials Science

Strategies for Derivatization Towards Complex Molecular Architectures

The functional groups present in 4-Chloro-2-formylphenyl acetate (B1210297) offer multiple handles for derivatization, enabling the construction of more complex molecular architectures. Multicomponent reactions (MCRs) are a powerful tool in this regard, allowing for the rapid assembly of complex molecules in a single step. nih.gov For instance, MCRs are widely used for the synthesis of diverse quinoline (B57606) scaffolds, which are known for their applications in medicinal chemistry and materials science. nih.govrsc.org

Transition-metal-catalyzed cross-coupling reactions provide another set of powerful strategies for derivatization. The chloro-substituent on the phenyl ring can participate in reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings to introduce new carbon-carbon and carbon-heteroatom bonds. The formyl group can be transformed into a variety of other functional groups or used in condensation reactions to build larger systems. The acetate group can be hydrolyzed to a phenol (B47542), which can then be used in etherification or other reactions. The combination of these transformations allows for the systematic and controlled construction of complex molecular frameworks from the relatively simple starting material.

Development of Chiral Derivatizing Agents in Analytical Chemistry

Chiral derivatizing agents (CDAs) are essential tools in analytical chemistry for the separation and analysis of enantiomers. These agents react with a mixture of enantiomers to form diastereomers, which can then be distinguished by techniques such as NMR spectroscopy or chromatography.

By analogy with similar structures, derivatives of 4-Chloro-2-formylphenyl acetate hold potential for the development of new CDAs. For example, 2-formylphenylboronic acid (2-FPBA) has been utilized to create heterobifunctional crosslinkers, demonstrating the reactivity of the formyl and boronic acid groups in bioconjugation. rsc.org By incorporating a chiral auxiliary into the structure of this compound, it could be converted into a CDA. The aldehyde function is particularly useful for reacting with primary amines of chiral analytes to form diastereomeric imines, whose spectroscopic properties can be used to determine enantiomeric purity.

Potential in New Material Development (by analogy with related compounds)

The heterocyclic scaffolds that can be synthesized from this compound, such as quinolines, isoquinolines, and benzoxazinones, are known to have applications in materials science. nih.gov Quinoline and isoquinoline (B145761) derivatives, for instance, have been investigated for their use as emitters in organic light-emitting diodes (OLEDs) due to their electroluminescent properties. researchgate.net Dihydrothieno[2,3-c]isoquinolines have also been explored as luminescent materials. acs.org

Furthermore, benzoxazinone (B8607429) derivatives are utilized in the preparation of functional polymers, such as polybenzoxazines, which are known for their high thermal stability and mechanical strength. nih.gov The ability to introduce various substituents onto these heterocyclic cores, starting from functionalized precursors like this compound, allows for the fine-tuning of their electronic and photophysical properties. This tunability is crucial for the development of new materials for applications in optoelectronics and polymer science. The functionalization of quinoline derivatives has been shown to influence their cytotoxic effects, and by extension, their interaction with other systems, which could be exploited in the design of functional materials. brieflands.comresearchgate.net

Emerging Research Avenues and Challenges

Innovations in Sustainable and Efficient Synthetic Routes for Substituted Phenyl Acetates

The synthesis of substituted phenyl acetates, such as 4-Chloro-2-formylphenyl acetate (B1210297), is traditionally achieved through methods that may not align with the principles of green chemistry. The development of sustainable and efficient synthetic routes is a paramount challenge for modern chemists.

Current Approaches and Challenges:

Current synthetic strategies often involve multi-step processes that can generate significant chemical waste and utilize hazardous reagents. For instance, the acetylation of the corresponding phenol (B47542) is a common method, but it can require harsh conditions or catalysts that are not environmentally benign.

Emerging Sustainable Methodologies:

Researchers are increasingly focusing on greener alternatives that offer high atom economy, reduced energy consumption, and the use of renewable resources. Key areas of innovation include:

Catalytic Systems: The exploration of novel catalysts is at the forefront of sustainable synthesis. This includes the use of solid acid catalysts, enzymes, and metal-organic frameworks (MOFs) that can be easily recovered and reused, minimizing waste. For the synthesis of phenyl acetates, enzyme-catalyzed esterification in non-conventional media is a promising green alternative.

Alternative Solvents: The replacement of volatile and toxic organic solvents with greener alternatives like ionic liquids, supercritical fluids, or even water is a significant step towards sustainability. These solvents can enhance reaction rates and selectivity while simplifying product isolation.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for process automation. The application of flow chemistry to the synthesis of substituted phenyl acetates could lead to more efficient and scalable production methods.

A comparative look at traditional versus emerging synthetic approaches is presented in the table below:

| Feature | Traditional Synthesis | Sustainable Synthesis |

| Catalysts | Often uses stoichiometric amounts of corrosive acids or bases. | Employs recyclable catalysts like enzymes or solid acids. |

| Solvents | Typically relies on volatile and hazardous organic solvents. | Utilizes green solvents such as water, ionic liquids, or supercritical fluids. |

| Energy Input | May require high temperatures and prolonged reaction times. | Can proceed under milder conditions, often enhanced by microwave or ultrasonic irradiation. |

| Waste Generation | Can produce significant amounts of by-products and waste. | Aims for high atom economy and minimal waste generation. |

Unveiling Novel Reactivity Modalities and Selective Transformations

The presence of three distinct functional groups—an aldehyde, a chloro group, and a phenyl acetate moiety—on the same aromatic ring makes 4-Chloro-2-formylphenyl acetate a versatile substrate for exploring novel reactivity and selective chemical transformations. The key challenge and opportunity lie in achieving chemoselectivity, where a reagent reacts with one functional group in preference to the others.

Reactivity Profile:

Aldehyde Group: The formyl group is susceptible to a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic additions and condensation reactions to form new carbon-carbon and carbon-heteroatom bonds.

Chloro Group: The chlorine atom can participate in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or activation by electron-withdrawing groups. It also serves as a handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful tools for constructing complex molecules.

Phenyl Acetate Group: The ester linkage can be hydrolyzed to a phenol under acidic or basic conditions. It can also undergo transesterification reactions.

Selective Transformations:

The development of reaction conditions that allow for the selective transformation of one functional group while leaving the others intact is a significant area of research. For example, mild and selective oxidation of the aldehyde to a carboxylic acid without affecting the ester or the chloro group would be a valuable transformation. Similarly, selective cross-coupling at the C-Cl bond without disturbing the other functionalities would open up avenues for further molecular elaboration.

Synergistic Integration of Experimental Synthesis with Advanced Computational Modeling

The synergy between experimental work and computational chemistry is becoming increasingly crucial in modern chemical research. For a molecule like this compound, computational modeling can provide valuable insights that guide and accelerate experimental studies.

The Role of Computational Chemistry:

Predicting Reactivity and Selectivity: Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the electronic structure of the molecule and predict the reactivity of its different functional groups. This can help in designing experiments to achieve chemoselectivity. For instance, calculations can predict the most likely site for nucleophilic or electrophilic attack under different reaction conditions.

Elucidating Reaction Mechanisms: Computational studies can help to elucidate the detailed mechanisms of reactions involving this compound. By mapping out the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a deeper understanding of how the reaction proceeds.

Designing Novel Catalysts: Computational screening can be used to identify promising catalysts for specific transformations of this compound, accelerating the discovery of new and efficient synthetic methods.

The integration of computational predictions with experimental validation creates a powerful feedback loop that can significantly advance our understanding and application of this versatile chemical compound.

Expanding the Scope of Synthetic Utility in Diverse Chemical Fields

The unique combination of functional groups in this compound makes it a potentially valuable building block in various areas of chemical synthesis.

Potential Applications:

Medicinal Chemistry: The substituted phenyl ring is a common scaffold in many biologically active molecules. The functional groups on this compound can be readily modified to generate libraries of new compounds for drug discovery programs. For example, the aldehyde group can be converted into various heterocyclic rings, which are prevalent in pharmaceuticals.

Materials Science: Aromatic aldehydes and their derivatives are used in the synthesis of polymers, dyes, and other functional materials. The reactivity of this compound could be harnessed to create novel materials with tailored electronic or optical properties.

Agrochemicals: Many herbicides, insecticides, and fungicides contain substituted aromatic rings. The structural features of this compound could serve as a starting point for the development of new agrochemicals.

The exploration of this compound's utility in these and other fields is an active area of research, with the potential to lead to the discovery of new and valuable chemical products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.